N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a methoxy group, an indole core, and a tetrahydroimidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Construction of the Tetrahydroimidazo[1,2-a]pyridine Moiety: This moiety can be synthesized through a multi-step process involving the cyclization of appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the synthesized indole core with the tetrahydroimidazo[1,2-a]pyridine moiety using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the imidazo[1,2-a]pyridine moiety may produce a tetrahydro derivative.
Scientific Research Applications
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.
Pathways: The compound’s effects on molecular pathways can lead to changes in gene expression, protein synthesis, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
- tert-butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
Uniqueness
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-16-10-9-15-12-20(24-19(15)13-16)23(28)26-18-7-3-2-6-17(18)21-14-27-11-5-4-8-22(27)25-21/h2-3,6-7,9-10,12-14,24H,4-5,8,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGQVBAJBCSHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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